2,3-Diphenyl-1h-indol-5-ol
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Overview
Description
2,3-Diphenyl-1h-indol-5-ol is a heterocyclic compound that belongs to the indole family Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-1h-indol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another approach includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenyl-1h-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and dihydroindoles .
Scientific Research Applications
2,3-Diphenyl-1h-indol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its analgesic and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-1h-indol-5-ol involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For instance, it has been shown to influence cytokine production in certain cell types, indicating its potential role in inflammatory pathways .
Comparison with Similar Compounds
- 2-Phenylindole
- 3-Phenylindole
- 1H-Indol-5-ol
Comparison: Compared to other similar compounds, 2,3-Diphenyl-1h-indol-5-ol is unique due to its dual phenyl substitution, which enhances its biological activity and chemical stability. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
112723-89-4 |
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Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2,3-diphenyl-1H-indol-5-ol |
InChI |
InChI=1S/C20H15NO/c22-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(21-18)15-9-5-2-6-10-15/h1-13,21-22H |
InChI Key |
NGQSXLBKJQROCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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